molecular formula C10H21NaO B085271 Sodium decanolate CAS No. 13675-38-2

Sodium decanolate

Cat. No.: B085271
CAS No.: 13675-38-2
M. Wt: 180.26 g/mol
InChI Key: JDBNUMXMGTYDDY-UHFFFAOYSA-N
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Description

Sodium decanolate (C10H19NaO2) is the sodium salt of decanoic acid, a saturated fatty acid with a 10-carbon alkyl chain. It is synthesized via the neutralization of decanoic acid with sodium hydroxide, yielding a water-soluble ionic compound. This compound is widely utilized in industrial and laboratory settings, particularly as a surfactant, emulsifier, or precursor in organic synthesis. Its amphiphilic structure enables applications in detergents, pharmaceuticals, and materials science, where its balance of hydrophilicity (from the carboxylate group) and lipophilicity (from the alkyl chain) is critical .

Scientific Research Applications

Food Industry

Sodium decanolate is utilized as an emulsifier and stabilizer in food products. Its ability to improve texture and shelf life makes it valuable in:

  • Baked Goods : Enhances the dough's consistency and prolongs freshness.
  • Dairy Products : Improves creaminess and stability in products like yogurt and cheese.

Case Study: Egg White Gel Strength Enhancement

A study demonstrated that this compound significantly improved the strength and transparency of heat-induced egg white gels. The addition of this compound increased gel hardness by 129.25% and light transmission by 150.50%, showcasing its potential as a functional ingredient in food formulations .

Pharmaceuticals

In the pharmaceutical sector, this compound serves primarily as a surfactant , enhancing the solubility and bioavailability of active ingredients. Its applications include:

  • Drug Formulations : Facilitates the delivery of poorly soluble drugs.
  • Transdermal Systems : Improves skin permeability for topical medications.

Case Study: Absorption Enhancement in Aerosol Formulations

Research indicated that this compound could enhance the absorption of hydrophilic drugs via pulmonary delivery by modulating para-cellular transport. This study highlighted its role as an approved excipient for improving drug delivery systems .

Biotechnology

In biotechnology, this compound is incorporated into cell culture media , providing essential fatty acids necessary for cell membrane integrity and function. Its applications include:

  • Cell Growth Support : Enhances the growth of various cell types in vitro.
  • Research Applications : Used in studies exploring cellular responses to different stimuli.

Cosmetics

This compound is employed in personal care products as a thickening agent and emulsifier, contributing to:

  • Product Stability : Ensures uniform distribution of ingredients.
  • Application Smoothness : Enhances the sensory attributes of creams and lotions.

Cleaning Products

Due to its biodegradable properties, this compound is also used in formulating environmentally friendly cleaning agents. Its effectiveness as a surfactant makes it suitable for:

  • Biodegradable Detergents : Appeals to consumers seeking sustainable cleaning solutions.
  • Soaps : Enhances foaming and cleaning properties while being gentle on the skin.

Summary Table of Applications

Application AreaFunctionalitySpecific Uses
Food IndustryEmulsifierBaked goods, dairy products
PharmaceuticalsSurfactantDrug formulations, transdermal systems
BiotechnologyCell growth supportCell culture media
CosmeticsThickening agentCreams, lotions
Cleaning ProductsBiodegradable surfactantDetergents, soaps

Chemical Reactions Analysis

Micelle and Vesicle Formation

Sodium decanoate self-assembles into micelles or vesicles depending on pH and concentration ( , ):

Critical Micelle Concentration (CMC) and Vesicle Formation

PropertyValue/Behavior
CMC (pH > 8)20–40 mM
Critical Vesicle Conc.300 mM (pH 6.8–7.8)
Vesicle StabilityStable <100 nm after extrusion
pH SensitivityVesicles form at pH 6.8–7.8

In acidic conditions (pH < 6.8), decanoic acid predominates, driving vesicle formation. Co-surfactants like sodium dodecylbenzenesulfonate expand the pH range for vesicle stability ( ).

Surface Activity and Ion Interactions

X-ray photoelectron spectroscopy (XPS) studies reveal surface-specific behavior in aqueous solutions ( ):

Surface Adsorption with Inorganic Ions

Ion AddedEffect on Decanoate/Decanoic Acid
Na⁺, Cl⁻, SO₄²⁻No significant change
NH₄⁺Surface enrichment of decanoic acid

NH₄⁺ ions promote decanoic acid formation at the vapor-liquid interface via pH modulation, enhancing surface activity by 20% compared to Na⁺ ( ).

Role in Autocatalytic Reactions

Sodium decanoate vesicles catalyze fatty acid production in lipid hydrolysis. Macromolecular crowding (e.g., PEG) alters reaction kinetics ( ):

Hydrolysis of Fatty Acid Anhydrides

AnhydrideCrowding AgentRate Change (vs. Dilute)
Decanoic anhydridePEG 2000Slowed by 40%
Oleic anhydridePEG 2000Accelerated by 25%

Crowding increases vesicle size for decanoate (viscous phase) but decreases it for oleate (elastic phase), directly impacting diffusion rates and catalytic efficiency.

Reactions with Oxidizing Agents

Sodium decanoate decomposes under strong oxidative conditions. Thermal analysis indicates:

text
2 C₁₀H₁₉NaO₂ + 27 O₂ → 20 CO₂↑ + 19 H₂O + Na₂O

Decomposition Products ( , ):

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Sodium oxides (Na₂O)

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing sodium decanolate with high purity?

  • This compound synthesis typically involves neutralizing decanoic acid with sodium hydroxide under controlled conditions (e.g., temperature, solvent selection). For characterization, use nuclear magnetic resonance (NMR) to confirm molecular structure, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and thermogravimetric analysis (TGA) to evaluate thermal stability .
  • Reproducibility Note : Follow pharmacopeial guidelines (e.g., USP standards) for reagent-grade specifications, including minimum purity thresholds (≥99.0%) and batch documentation .

Q. How should researchers design experiments to assess this compound’s solubility and stability in aqueous systems?

  • Conduct systematic solubility studies across varying pH levels (e.g., 2–12) and temperatures (e.g., 25°C–60°C). Monitor stability via UV-Vis spectroscopy or HPLC to detect decomposition products. Include control experiments with structurally analogous sodium salts (e.g., sodium decanesulfonate) to contextualize results .
  • Data Recording : Document experimental conditions (e.g., ionic strength, solvent composition) to enable replication, as emphasized in standardized reporting frameworks .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Ion-pair chromatography (IPC) with UV detection is widely used for quantification in biological fluids. Validate methods per ICH guidelines, including limits of detection (LOD), recovery rates, and matrix effect assessments. Cross-reference with mass spectrometry (LC-MS) for confirmatory analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., conflicting solubility data)?

  • Critically evaluate study design differences:

  • Sample preparation : Variations in drying methods (e.g., lyophilization vs. vacuum drying) may alter crystallinity and solubility .
  • Analytical calibration : Ensure traceable reference standards and inter-laboratory validation to mitigate instrumental bias .
    • Statistical Approach : Apply meta-analysis tools to aggregate datasets, accounting for study heterogeneity (e.g., population variance in sodium intake methodologies ).

Q. What experimental strategies address the challenges of reproducibility in this compound-based catalytic systems?

  • Controlled Variables : Standardize substrate-to-catalyst ratios, solvent degassing protocols, and reaction vessel inertness. Publish raw datasets (e.g., kinetic profiles, byproduct analyses) in supplementary materials to enhance transparency .
  • Blinding/Randomization : Use blinded sample labeling during catalytic efficiency trials to minimize observer bias, as recommended in high-impact chemistry journals .

Q. How can computational modeling complement experimental studies of this compound’s micellar behavior?

  • Molecular dynamics (MD) simulations can predict critical micelle concentration (CMC) and aggregation patterns under varying conditions. Validate models with small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) data. Disclose force field parameters and simulation software versions to enable peer validation .

Q. Methodological Best Practices

Q. What criteria should guide the selection of this compound grades for mechanistic studies?

  • Prioritize reagents with certified purity (≥98.0%) and documented impurity profiles (e.g., residual fatty acids, metal ions). Cross-check supplier-provided Certificates of Analysis (COA) against in-house validation results .

Q. How should researchers handle conflicting toxicity data in this compound safety assessments?

  • Contextualize findings by reviewing study populations (e.g., in vitro vs. in vivo models) and exposure durations. Conduct dose-response analyses using benchmark dose (BMD) modeling to identify thresholds for adverse effects. Adhere to OECD test guidelines for acute and chronic toxicity assays .

Q. Data Management and Reporting

Q. What formats are recommended for sharing this compound research data to ensure FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Deposit raw spectra, chromatograms, and simulation outputs in discipline-specific repositories (e.g., ChemSpider, Zenodo). Use standardized metadata templates, including experimental conditions, instrument models, and software versions .

Q. How can researchers optimize figures and tables to communicate this compound’s structure-activity relationships effectively?

  • Figures : Use color-coded molecular diagrams to highlight functional groups (e.g., carboxylate head vs. alkyl tail). Include error bars and statistical significance annotations in kinetic plots .
  • Tables : Organize physicochemical data (e.g., logP, CMC) with units and measurement uncertainties. Avoid redundancy with main text; reference supplementary files for extended datasets .

Comparison with Similar Compounds

Structural and Functional Comparisons

(a) Sodium Undecanoate (C11H21NaO2)

  • Structural Difference: Sodium undecanoate has an 11-carbon alkyl chain, one carbon longer than sodium decanolate.
  • Properties: The longer chain increases lipophilicity, reducing water solubility compared to this compound. This makes sodium undecanoate more effective in non-polar solvents or as a stabilizer in hydrophobic formulations.
  • Synthesis: Prepared similarly via neutralization of undecanoic acid with sodium hydroxide .

(b) Ammonium Decanoate (C10H21NO2)

  • Cation Difference : The ammonium cation (NH4<sup>+</sup>) replaces sodium, leading to lower thermal stability. Ammonium salts decompose more readily under heat, limiting their use in high-temperature processes.
  • Applications: Preferred in agricultural formulations (e.g., herbicides) due to easier biodegradability. However, it is less stable in alkaline conditions compared to this compound .

(c) Sodium Chloroacetate (C2H2ClNaO2)

  • Anion Difference : The chloroacetate anion contains a chlorine substituent, increasing reactivity and toxicity. Sodium chloroacetate is highly corrosive and poses significant inhalation and dermal hazards, requiring stringent safety protocols .
  • Use Cases: Primarily employed in chemical synthesis (e.g., carboxymethyl cellulose production), unlike this compound, which is safer for surfactant applications.

(d) Lead(2+) Heptadecanoate (C17H34PbO4)

  • Cation and Chain Length: The lead cation and 17-carbon chain make this compound highly lipophilic and toxic. It is restricted to niche industrial uses (e.g., lubricant additives) due to environmental and health risks, contrasting sharply with this compound’s broader, safer applications .

Research Findings and Trends

Recent studies highlight this compound’s efficacy in green chemistry, such as catalyzing esterification reactions with minimal waste. In contrast, ammonium decanoate is gaining traction in sustainable agriculture due to its lower environmental persistence . Regulatory trends favor sodium-based carboxylates over heavy metal analogs (e.g., lead heptadecanoate) due to toxicity concerns .

Properties

CAS No.

13675-38-2

Molecular Formula

C10H21NaO

Molecular Weight

180.26 g/mol

IUPAC Name

sodium;decan-1-olate

InChI

InChI=1S/C10H21O.Na/c1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3;/q-1;+1

InChI Key

JDBNUMXMGTYDDY-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[O-].[Na+]

Isomeric SMILES

CCCCCCCCCC[O-].[Na+]

Canonical SMILES

CCCCCCCCCC[O-].[Na+]

Synonyms

Sodium decylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500 ml eggplant type flask, 1-decanol (180 g) and a methanol solution of sodium methylate (28%) were charged, stirred and heated under reduced pressure to distill off methanol. By GC, it was confirmed that no methanol remained in the reaction solution. Into a 1 l four-necked flask, N,N-dimethylformamide (150 ml) and CH3CHClCOO(CH2)9CH3 (27.1 g) obtained in Example 19 were charged and stirred, and a solution of sodium decylate obtained in the above operation was added dropwise at an internal temperature of not higher than 25° C. The mixture was heated to an internal temperature of 70° C. and stirred for 30 minutes.
Quantity
180 g
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reactant
Reaction Step One
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sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

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